molecular formula C9H7N3O B13822503 4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one CAS No. 41740-47-0

4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one

Cat. No.: B13822503
CAS No.: 41740-47-0
M. Wt: 173.17 g/mol
InChI Key: MIODJDAQRJTQOJ-UHFFFAOYSA-N
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Description

4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its fused ring structure, which includes both imidazole and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with glyoxal in the presence of a base, followed by cyclization to form the quinoxaline ring. Subsequent reactions with imidazole derivatives lead to the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

41740-47-0

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one

InChI

InChI=1S/C9H7N3O/c13-8-4-12-5-10-6-2-1-3-7(11-8)9(6)12/h1-3,5H,4H2,(H,11,13)

InChI Key

MIODJDAQRJTQOJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC3=C2N1C=N3

Origin of Product

United States

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